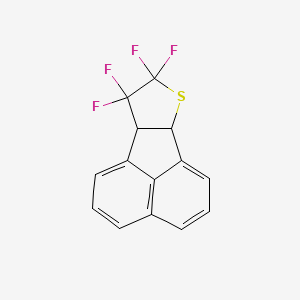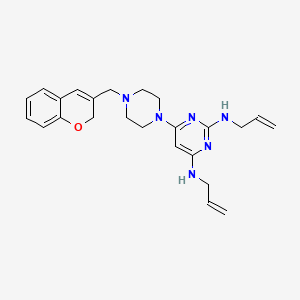
5-Phenyl-1,3-thiaselenole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,3-thiaselenole-2-thione is a heterocyclic compound containing both sulfur and selenium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-thiaselenole-2-thione typically involves the reaction of selenium dichloride with divinyl sulfide under controlled conditions. This reaction yields a five-membered heterocycle containing both sulfur and selenium atoms . Another method involves the regioselective synthesis of organylselanyl-functionalized 1,3-thiaselenoles under phase transfer catalysis conditions .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,3-thiaselenole-2-thione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The compound can form both seleniranium and thiiranium cations, which participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include selenium dichloride, divinyl sulfide, and various activated alkenes such as acrylonitrile and acrylamide .
Major Products: The major products formed from these reactions include polyunsaturated compounds with multiple sulfur and selenium atoms, as well as derivatives of 1,3-dithiolan rings .
Scientific Research Applications
5-Phenyl-1,3-thiaselenole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-thiaselenole-2-thione involves the formation of seleniranium and thiiranium cations, which participate in nucleophilic substitution reactions. These cations can lead to the formation of various reaction products, depending on the reagents and conditions used . The compound’s biological activity is attributed to its ability to mimic glutathione peroxidase, an enzyme that protects cells from oxidative damage .
Comparison with Similar Compounds
2-Bromomethyl-1,3-thiaselenole: This compound exhibits similar nucleophilic substitution reactions due to the high anchimeric assistance effect of the selenium atom.
1,3-Thiaselenolane Derivatives: These compounds share similar structural features and chemical properties with 5-Phenyl-1,3-thiaselenole-2-thione.
Uniqueness: this compound is unique due to its specific combination of sulfur and selenium atoms in a five-membered ring structure, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
1128-52-5 |
|---|---|
Molecular Formula |
C9H6S2Se |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
5-phenyl-1,3-thiaselenole-2-thione |
InChI |
InChI=1S/C9H6S2Se/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
XVSXFAQGJAKCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




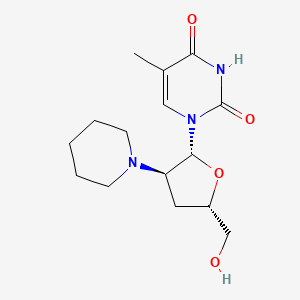

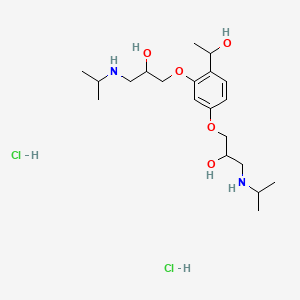
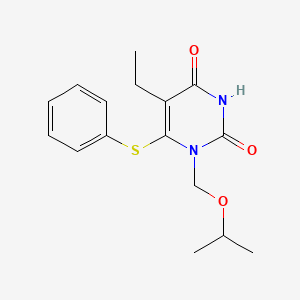

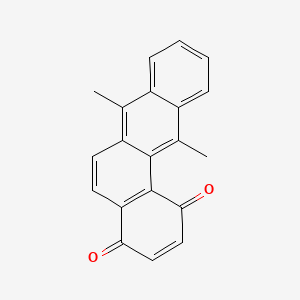

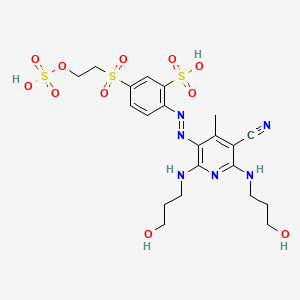

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
